![molecular formula C15H26O B14344514 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane CAS No. 97804-32-5](/img/structure/B14344514.png)
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is an organic compound that belongs to the class of bicyclic compounds. It is characterized by a bicyclo[2.2.1]heptane skeleton, which is a common structural motif in organic chemistry. This compound is notable for its unique structure, which includes a cyclopentyloxy group and three methyl groups attached to the bicyclic framework.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can be achieved through various synthetic routes. One common method involves the Diels-Alder reaction, which is a powerful tool in organic synthesis. This reaction involves the cycloaddition of a diene and a dienophile to form a bicyclic compound. For instance, the reaction of cyclopentadiene with a suitable dienophile can yield the desired bicyclic structure .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions under controlled conditions. The reaction parameters, such as temperature, pressure, and the choice of catalysts, are optimized to maximize yield and purity. Additionally, purification techniques such as distillation and recrystallization are employed to isolate the final product.
化学反应分析
Types of Reactions
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reactions often use reagents like bromine (Br₂) or chlorine (Cl₂).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce various reduced derivatives of the original compound.
科学研究应用
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of 2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Norbornane: A bicyclic compound with a similar structure but lacking the cyclopentyloxy group.
Norbornene: Another bicyclic compound with a double bond in the bicyclo[2.2.1]heptane framework.
Norbornadiene: A bicyclic compound with two double bonds in the bicyclo[2.2.1]heptane framework.
Uniqueness
2-(Cyclopentyloxy)-1,7,7-trimethylbicyclo[2.2.1]heptane is unique due to the presence of the cyclopentyloxy group and the three methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
97804-32-5 |
|---|---|
分子式 |
C15H26O |
分子量 |
222.37 g/mol |
IUPAC 名称 |
2-cyclopentyloxy-1,7,7-trimethylbicyclo[2.2.1]heptane |
InChI |
InChI=1S/C15H26O/c1-14(2)11-8-9-15(14,3)13(10-11)16-12-6-4-5-7-12/h11-13H,4-10H2,1-3H3 |
InChI 键 |
DGZLCGHSOBZUBJ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C2CCC1(C(C2)OC3CCCC3)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


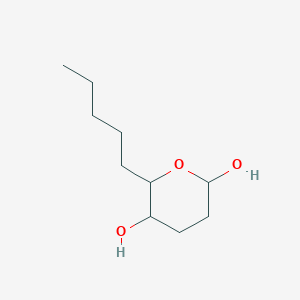
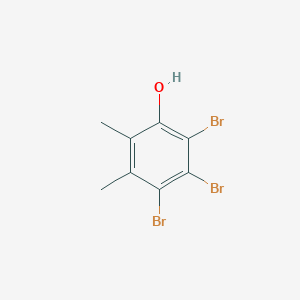
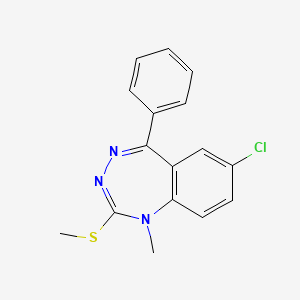
![1-amino-3-[(E)-[4-(diethylamino)phenyl]methylideneamino]urea](/img/structure/B14344452.png)
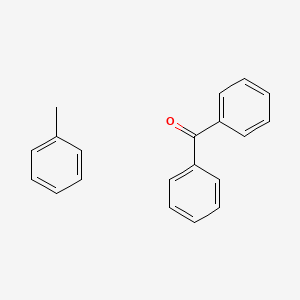

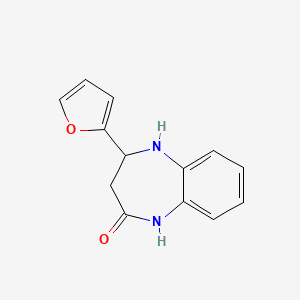
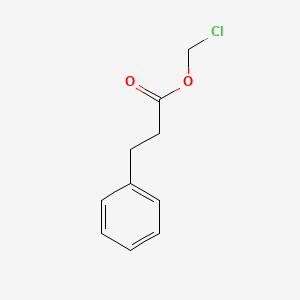
![2-hydroxy-N-[(4-methoxyphenyl)methyl]-5-methylbenzamide](/img/structure/B14344492.png)
![1-(4-Bromophenyl)-2-methyl-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B14344493.png)

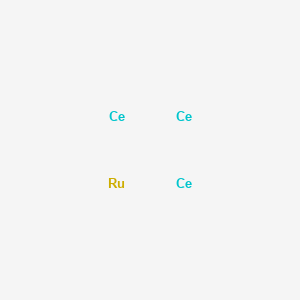
![2-[(Dimethylamino)methylidene]-1-(2-hydroxyphenyl)butane-1,3-dione](/img/structure/B14344515.png)
![5-(Methylsulfanyl)-4H-thieno[3,2-b]pyrrole](/img/structure/B14344519.png)
